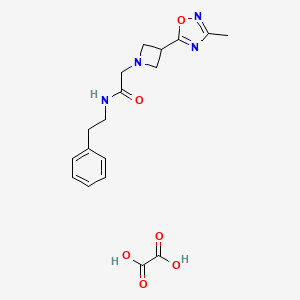

![molecular formula C15H10Cl2N2O3S2 B2754592 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896352-47-9](/img/structure/B2754592.png)

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

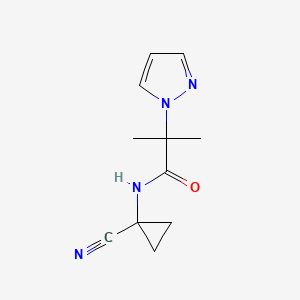

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a chemical compound that has been widely studied for its various applications in scientific research. This compound is also known as DCB-3503 and has been shown to have potential therapeutic properties.

Aplicaciones Científicas De Investigación

Sulfonamides and Benzothiazoles: A Review of Patent and Literature (2008 – 2012)

Sulfonamides, including benzothiazole derivatives, have been the subject of significant scientific research due to their broad spectrum of biological activities. These compounds have found applications in various domains including antiglaucoma agents and antitumor activities targeting specific carbonic anhydrase isoforms. The primary sulfonamide moiety, present in many clinically used drugs, exhibits a wide range of therapeutic effects. The literature and patents from 2008 to 2012 have highlighted the development of novel drugs incorporating sulfonamides, demonstrating their potential in treating diseases like glaucoma and cancer through selective inhibition of carbonic anhydrase isoforms CA IX/XII. This reflects the continuous need for innovative sulfonamide derivatives in scientific research and medicine (Carta, Scozzafava, & Supuran, 2012).

Antioxidant Capacity of Benzothiazole Derivatives

Research into the antioxidant capacities of benzothiazole derivatives, specifically through the ABTS/PP decolorization assay, has revealed the compound's potential in evaluating antioxidant capacities. This assay is critical for understanding the reaction pathways of antioxidants, showcasing the specific interactions between benzothiazole derivatives and radicals. Such studies are essential for developing benzothiazole-based antioxidants, with implications for reducing oxidative stress in biological systems (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Benzothiazole in Diuretics and Carbonic Anhydrase Inhibition

The application of benzothiazole derivatives in diuretics and as carbonic anhydrase inhibitors has been extensively studied, revealing their utility in treating conditions like hypertension, obesity, and certain forms of cancer. This research underlines the multifaceted role of benzothiazole derivatives in medicinal chemistry, offering insights into the design of more efficient and selective therapeutic agents (Carta & Supuran, 2013).

Pharmacological Activities of Benzothiazole and its Derivatives

The benzothiazole nucleus has been identified as a key structural component in numerous biologically active compounds, exhibiting a wide array of pharmacological activities. This review highlights the significance of benzothiazole derivatives in developing therapies for a variety of conditions, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. The advancements in the pharmacological activities of these compounds underline their importance in drug discovery and development (Sumit, Kumar, & Mishra, 2020).

Propiedades

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O3S2/c1-24(21,22)9-4-2-8(3-5-9)14(20)19-15-18-12-10(16)6-7-11(17)13(12)23-15/h2-7H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBVQYUPEIUQOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(E)-2-nitroethenyl]benzoate](/img/structure/B2754513.png)

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2754518.png)

![[(3Ar,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methanol](/img/structure/B2754519.png)

![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2754521.png)

![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2754527.png)

![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione](/img/structure/B2754529.png)